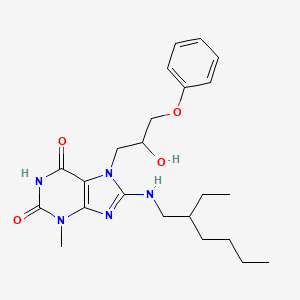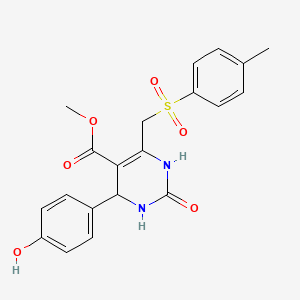![molecular formula C15H15ClN4O2 B2500165 6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide CAS No. 1365631-10-2](/img/structure/B2500165.png)
6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various research purposes. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been studied. For instance, the synthesis of N'-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves the use of phenyl acetates in an alkaline medium, which suggests that the compound may also be synthesized using related methods .
Synthesis Analysis
The synthesis of related compounds, such as the one described in the first paper, involves the use of phenyl acetates and an alkaline medium . This suggests that the synthesis of "6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide" could potentially involve similar starting materials and conditions. The process would likely include the formation of a carbohydrazide moiety, which is a common feature in the mentioned compound and the one described in the paper.
Molecular Structure Analysis
The molecular structure of compounds similar to "6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide" can be characterized by spectroscopic methods, as indicated by the characterization of N'-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide . Spectroscopic techniques such as NMR, IR, and mass spectrometry would be essential in determining the structure and confirming the identity of the synthesized compound.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide," the second paper does mention a compound with a pyridine moiety and a chloro substituent . This suggests that the compound may undergo similar reactions, such as binding to nicotinic acetylcholine receptors, as seen with the high-affinity ligand described in the second paper. The presence of the chloro group and the pyridine ring could imply potential reactivity in biological systems or as part of a synthetic pathway.
Physical and Chemical Properties Analysis
The physical and chemical properties of "6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide" would likely be influenced by its functional groups and overall molecular structure. The presence of a carbohydrazide group could affect its solubility and hydrogen bonding capability. The chloro and pyridine groups may influence its electronic properties and reactivity. Although the specific properties are not detailed in the provided papers, similar compounds with high affinity for biological receptors, as mentioned in the second paper, often exhibit unique binding characteristics and physicochemical properties that could be relevant for the compound .
Scientific Research Applications
Applications in Structural Biology and Drug Development
Photoreactive Labeling : Pyridine derivatives are used in photoaffinity labeling (PAL) for studying the organization of biological systems. PAL involves attaching a photoreactive group to a molecule of interest, which can then form a covalent bond with a target molecule upon exposure to light. This technique is crucial for understanding drug-target interactions, enzyme-substrate relationships, and the structural details of protein complexes (Vodovozova, 2007).
Environmental and Biological Monitoring
Degradation of Environmental Pollutants : Research on the microbial degradation of chlorpyrifos, an organophosphorus pesticide, and its metabolite TCP showcases the application of microbial strains capable of degrading both compounds. This highlights the significance of bioremediation in treating polluted environments and reducing pesticide residues in wastewater (Bose et al., 2021).
Medicinal Chemistry and Pharmacology
Medicinal Importance of Pyridine Derivatives : Pyridine derivatives play a significant role in modern medicinal chemistry, offering a wide range of biological activities. These compounds are found in many clinically used drugs, including antihypertensives, antithrombotics, and agents for treating metabolic disorders. The versatility of pyridine derivatives in drug development underscores their importance in creating novel therapeutics for various diseases (Altaf et al., 2015).
Mechanism of Action
properties
IUPAC Name |
6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-2-5-12(6-3-10)17-9-14(21)19-20-15(22)11-4-7-13(16)18-8-11/h2-8,17H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOVLFGVLQLBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NNC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)
![N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2500086.png)
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2500088.png)
![2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2500089.png)
![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2500095.png)
![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)

![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)

